A Technical Guide to 4,5,6-Trichloronicotinic Acid Ethyl Ester: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 4,5,6-Trichloronicotinic Acid Ethyl Ester: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4,5,6-Trichloronicotinic acid ethyl ester (CAS No. 181261-73-4), a halogenated pyridine derivative of significant interest to the chemical and pharmaceutical sciences. The document details its physicochemical properties, outlines a robust, plausible synthetic pathway with a step-by-step protocol, and explores its potential as a strategic building block in medicinal chemistry and drug development. Emphasis is placed on the rationale behind experimental design, safety protocols derived from established data, and the compound's potential role in creating novel molecular scaffolds. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile intermediate for advanced synthesis projects.
Introduction: The Strategic Value of Polychlorinated Pyridines
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutic agents. The strategic introduction of halogen atoms onto this ring system profoundly alters its electronic properties, lipophilicity, and metabolic stability, offering a powerful tool for modulating the pharmacological profile of a lead compound. Polychlorinated pyridines, in particular, serve as versatile synthetic intermediates, where the chlorine atoms act as reactive handles for nucleophilic substitution and cross-coupling reactions.
4,5,6-Trichloronicotinic acid ethyl ester belongs to this valuable class of chemical building blocks. While its direct applications are still emerging, its structural similarity to other di- and mono-chlorinated nicotinates, which are key precursors for potent kinase inhibitors and other therapeutics, positions it as a compound of high interest.[1] For instance, related dichloronicotinates are crucial in synthesizing pyrido[2,3-d]pyrimidine-based inhibitors of kinases like EGFR and Pim-1.[1] The presence of a third chlorine atom in 4,5,6-trichloronicotinic acid ethyl ester offers a unique substitution pattern, enabling the exploration of novel chemical space and the development of next-generation bioactive molecules with potentially distinct selectivity and potency profiles.
Core Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development.
Compound Identification
| Identifier | Value | Source |
| CAS Number | 181261-73-4 | [] |
| IUPAC Name | ethyl 4,5,6-trichloropyridine-3-carboxylate | [] |
| Synonyms | 4,5,6-TRICHLORONICOTINIC ACID ETHYL ESTER | [] |
| Molecular Formula | C8H6Cl3NO2 | [] |
| Molecular Weight | 254.499 g/mol | [] |
| InChI Key | XWJXULFLZWQHML-UHFFFAOYSA-N | [] |
Physicochemical Data
| Property | Value | Source & Notes |
| Appearance | Solid (Predicted/Typical for related compounds) | Based on related structures. |
| Boiling Point | 204 °C (399 °F) | (Data from a related compound's safety sheet, likely predictive). |
| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform, Methanol. | [3] (Inferred from related compounds). |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). |
Synthesis Pathway and Experimental Protocol
While multiple synthetic routes may exist, a highly reliable and common method for preparing esters from carboxylic acids is via the formation of an acyl chloride intermediate. This two-step process is efficient and widely applicable in organic synthesis.
Proposed Synthesis Workflow
The logical workflow begins with the parent carboxylic acid, which is first activated and then esterified.
Caption: Proposed synthesis of Ethyl 4,5,6-trichloronicotinate.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful formation of the intermediate acyl chloride is the prerequisite for the esterification step. Progress can be monitored by Thin Layer Chromatography (TLC).
Objective: To synthesize Ethyl 4,5,6-trichloronicotinate from 4,5,6-trichloronicotinic acid.
Materials:
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4,5,6-trichloronicotinic acid
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Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF), catalytic amount
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Anhydrous Ethanol (EtOH)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Triethylamine (Et₃N) or Pyridine (optional, as acid scavenger)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator, magnetic stirrer, appropriate glassware with drying tubes
Part 1: Synthesis of 4,5,6-Trichloronicotinoyl Chloride (Intermediate)
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System Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is oven-dried.
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Reagent Addition: Charge the flask with 4,5,6-trichloronicotinic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) and a catalytic drop of DMF.
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Causality: Thionyl chloride is a classic reagent for converting carboxylic acids to acyl chlorides.[4] The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. DMF acts as a catalyst to facilitate the formation of the Vilsmeier reagent, which is the active electrophile.
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Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the starting material.
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Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4,5,6-trichloronicotinoyl chloride, often a solid or oil, can be used directly in the next step.
Part 2: Esterification
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System Setup: Place the flask containing the crude acyl chloride in an ice bath and add an anhydrous solvent such as THF or DCM.
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Nucleophilic Addition: Slowly add anhydrous ethanol (1.5 eq) to the stirred solution. If desired, an acid scavenger like triethylamine (1.2 eq) can be co-added to neutralize the HCl generated.
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Causality: The highly electrophilic acyl chloride readily reacts with the alcohol nucleophile (ethanol) to form the ester. The ice bath controls the initial exothermic reaction.
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Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours or until TLC analysis indicates the consumption of the acyl chloride.
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Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize any remaining acid. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
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Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4,5,6-Trichloronicotinic acid ethyl ester.
Applications in Research and Drug Development
The primary value of 4,5,6-trichloronicotinic acid ethyl ester lies in its function as a versatile chemical intermediate. The three distinct chlorine atoms, coupled with the ethyl ester group, provide multiple sites for synthetic modification, allowing for the construction of diverse molecular libraries.
Role as a Synthetic Scaffold
The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of each chlorine is influenced by the electronic effects of the ring nitrogen and the ester group, potentially allowing for selective, stepwise functionalization. This enables chemists to systematically build complexity and explore structure-activity relationships (SAR).
Potential Therapeutic Targets
Based on the activity of structurally related compounds, derivatives of 4,5,6-trichloronicotinic acid ethyl ester could be investigated for activity against several important drug targets:
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Kinase Inhibition: As a precursor for fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[1]
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Neurological Disorders: Nicotinic acid derivatives are known to interact with nicotinic receptors, which are targets for various neurological conditions.[5]
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Agrochemicals: Many chlorinated pyridines serve as intermediates in the synthesis of potent herbicides and insecticides.[6]
Experimental Drug Discovery Workflow
The integration of this compound into a drug discovery pipeline would follow a logical progression from initial screening to lead optimization.
Caption: Logical workflow for drug discovery using the title compound.
Safety, Handling, and Storage
Proper handling of 4,5,6-trichloronicotinic acid ethyl ester is essential to ensure laboratory safety. The information below is synthesized from safety data sheets (SDS) for the compound and its close analogs.
| Safety Aspect | Guideline | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H402: Harmful to aquatic life. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (goggles/face shield), and appropriate lab coat. Use only outdoors or in a well-ventilated area (fume hood). | [7] |
| Handling | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment. | [8] |
| First Aid | If on skin: Wash with plenty of soap and water.If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]If inhaled: Remove person to fresh air and keep comfortable for breathing. | |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local and national regulations. | [7] |
Conclusion
4,5,6-Trichloronicotinic acid ethyl ester (CAS: 181261-73-4) represents a strategically valuable, yet underexplored, building block for chemical synthesis. Its polychlorinated pyridine core provides multiple reactive sites for derivatization, enabling the creation of diverse and novel molecular structures. For researchers in medicinal chemistry and drug development, this compound offers a robust platform for generating libraries aimed at discovering new therapeutic agents, particularly in oncology and neurology. Adherence to established synthetic protocols and rigorous safety measures will allow for the effective and safe utilization of this potent chemical intermediate, paving the way for future innovations in both academic and industrial research.
References
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH). [Link]
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5-Chloronicotinic acid ethyl ester. Chemical-Suppliers.com. [Link]
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Ethyl 6-chloronicotinate. PubChem, National Institutes of Health (NIH). [Link]
-
ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. The Good Scents Company. [Link]
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